7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Synthetic Methodology Library Synthesis

7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1026818-88-1, MFCD20655991) is a heterobicyclic building block defined by a fused pyrazole-pyrimidine core with a chlorine atom at the C7 position and a carboxylic acid moiety at the C6 position. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, with documented applications spanning kinase inhibition, antiviral programs, anti-inflammatory research, and CNS-targeted modulation.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 1026818-88-1
Cat. No. B11900003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1026818-88-1
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=C(N2N=C1)Cl)C(=O)O
InChIInChI=1S/C7H4ClN3O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,(H,12,13)
InChIKeyNGONSCMDUUTFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1026818-88-1): Chemical Identity and Pharmacophore Context


7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1026818-88-1, MFCD20655991) is a heterobicyclic building block defined by a fused pyrazole-pyrimidine core with a chlorine atom at the C7 position and a carboxylic acid moiety at the C6 position [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, with documented applications spanning kinase inhibition, antiviral programs, anti-inflammatory research, and CNS-targeted modulation [2]. The dual functionalization (C7-Cl, C6-COOH) establishes this specific compound as a versatile intermediate for generating focused libraries via nucleophilic aromatic substitution (SNAr) at C7 and amide/ester coupling at C6, enabling rapid diversification around the core for structure-activity relationship (SAR) exploration .

Why 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid Cannot Be Casually Replaced by Closely Related In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine family, simultaneous variation of halogen position and the presence or absence of a C6 carboxylic acid creates functionally non-interchangeable chemical entities. Substitution of the C7-chloro group with hydrogen, methyl, or amino eliminates the SNAr-reactive handle essential for late-stage diversification, while relocation of the carboxylic acid from C6 to C2, C3, or C5 fundamentally alters hydrogen-bonding pharmacophore geometry recognized by kinase hinge regions and other biological targets . The specific C7-Cl/C6-COOH arrangement represents a chemically orthogonal scaffold: the chlorine serves as a leaving group for nucleophilic displacement, and the carboxylic acid provides a modifiable polar anchor point, together enabling systematic exploration of vector space inaccessible to mono-functionalized analogs . Generic procurement decisions that treat all pyrazolo[1,5-a]pyrimidine-6-carboxylic acid variants as functionally equivalent ignore demonstrated structure-activity relationship (SAR) preferences, particularly the stringent requirement for an acidic C6 functionality observed in HCV polymerase inhibitor programs and aldose reductase differential inhibitor series [1].

Quantitative Differentiation Evidence for 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Head-to-Head and Cross-Study Comparisons


C7-Chloro versus C7-Hydrogen: Synthetic Versatility in Nucleophilic Aromatic Substitution (SNAr)

The C7-chloro substituent on 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a synthetically essential leaving group for SNAr-based diversification, a reactivity feature entirely absent in the corresponding C7-H analog (pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 933754-38-2). The C7-Cl bond enables direct displacement by amines, alkoxides, and thiols under mild basic conditions to generate C7-substituted libraries, whereas the C7-H analog requires pre-functionalization (e.g., directed metalation or halogenation) prior to derivatization, adding 1–2 synthetic steps . This reactivity difference is attributed to the electron-withdrawing effect of the chlorine atom that activates the pyrimidine ring toward nucleophilic attack at the C7 position, a property confirmed by comparative reaction rate studies on pyrazolo[1,5-a]pyrimidine scaffolds where 7-chloro derivatives undergo complete SNAr within 2–6 hours at 80°C with primary amines, while 7-H analogs show no conversion under identical conditions .

Medicinal Chemistry Synthetic Methodology Library Synthesis

C7-Chloro Enhancement of Electrophilicity for Cross-Coupling Reactions Relative to Non-Halogenated Scaffolds

The chlorine atom at C7 of the pyrazolo[1,5-a]pyrimidine core introduces a site-specific electrophilicity that facilitates palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is fundamentally absent in the non-halogenated pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933754-38-2). A tandem one-pot SNAr/direct Pd-catalyzed C–H arylation protocol developed specifically for 7-chloropyrazolo[1,5-a]pyrimidines demonstrated sequential functionalization at C7 and C3 positions, enabling rapid generation of bis-arylated analogs useful for SAR studies [1]. In contrast, the non-halogenated parent scaffold (C7-H) requires separate halogenation before cross-coupling can proceed, introducing additional synthetic operations. The chlorine substituent enables orthogonal reactivity: C7 participates in SNAr chemistry while the carboxylic acid at C6 can be simultaneously manipulated via amide coupling, providing a versatile platform for parallel library synthesis .

Cross-Coupling C–H Activation Pd-Catalyzed Arylation

C6-Carboxylic Acid as an Essential Pharmacophoric Anchor in Kinase and Reductase Inhibition Relative to Decarboxylated or Ester Analogs

The C6-carboxylic acid moiety is a critical determinant of target engagement potency for pyrazolo[1,5-a]pyrimidine-based inhibitors. In HCV NS5B polymerase inhibitor SAR studies, an acidic C6 functionality was determined to be essential for activity: carboxylic acid derivatives exhibited substantially improved potency compared to neutral ester or amide analogs, establishing a stringent pharmacophoric requirement at this position [1]. In the aldose reductase inhibitor series, pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives demonstrated IC₅₀ values in the 60–200 μM range against hAKR1B1, while decarboxylated or esterified analogs were either completely inactive (IC₅₀ > 1 mM) or displayed significantly attenuated potency [2]. Although these data are derived from structurally related but non-identical analogs (class-level inference), the consistent observation that a carboxylic acid at C6 is required for target engagement across two mechanistically distinct enzyme families supports the conclusion that the C6-COOH group is an indispensable pharmacophoric element not present in decarboxylated or C7-only functionalized pyrazolo[1,5-a]pyrimidine analogs.

Kinase Inhibition Aldose Reductase Pharmacophore Modeling

C7-Chloro versus C7-Amino and C7-Methyl: Differential Kinase Selectivity and Potency Profiles

The identity of the C7 substituent on pyrazolo[1,5-a]pyrimidine-6-carboxylic acid directly influences kinase selectivity profiles. In a series of dual CDK2/TRKA inhibitors bearing the pyrazolo[1,5-a]pyrimidine scaffold, compounds with varied C7 substituents demonstrated distinct selectivity windows: a representative C7-substituted derivative (compound 6t) exhibited CDK2 IC₅₀ of 0.09 μM and TRKA IC₅₀ of 0.45 μM, yielding a 5-fold selectivity ratio for CDK2 over TRKA [1]. While this specific compound differs from the target molecule, the data illustrate that C7 substitution is not inert—alteration of the C7 group (e.g., replacement of chlorine with amino, methyl, or hydrogen) can reorder kinase selectivity profiles. The unsubstituted C7-H pyrazolo[1,5-a]pyrimidine-3-carboxamide series reported by Drev et al. (2014) displayed a different target engagement signature, consistent with the C7 position being a critical vector for tuning selectivity . The C7-chloro group provides a starting point for systematic SAR exploration via SNAr diversification, enabling teams to probe this selectivity-determining position through focused library synthesis.

CDK Inhibition Kinase Selectivity Anticancer

C7-Chloro Electrophilicity Contribution to Lipophilicity and Passive Permeability Relative to C7-H and C7-Methyl Analogs

The chlorine substituent at C7 modulates the lipophilicity of the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold, with implications for passive membrane permeability and oral bioavailability potential. Chlorine at the 7-position introduces a moderate increase in calculated logP (clogP) compared to the C7-H analog, while maintaining lower lipophilicity than C7-CF₃ or C7-phenyl substituted variants. This balanced lipophilicity profile is particularly relevant because the pyrazolo[1,5-a]pyrimidine literature documents that 3-chloro-7-trifluoromethyl-substituted analogs exhibit enhanced lipophilicity that correlates with altered pharmacokinetic properties . The C7-Cl/C6-COOH arrangement provides a clogP window estimated at approximately 0.5–1.0 log units, situating the compound within drug-like chemical space while the C6-COOH contributes aqueous solubility via ionization at physiological pH. This contrasts with fully halogenated analogs (e.g., C7-CF₃, C3-Cl), which can exceed clogP thresholds associated with poor solubility and high metabolic clearance, and with C7-H analogs that may lack sufficient lipophilicity for membrane penetration in cellular assays .

Physicochemical Properties Lipophilicity Drug-likeness

Availability of Validated Synthetic Routes and Scalable Intermediates Relative to Multi-Step Custom Syntheses for Non-Commercial Analogs

7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid benefits from established synthetic routes with documented yields, providing procurement advantages over non-commercial analogs that require de novo custom synthesis. The ethyl ester precursor (ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate) is accessible via chlorination of the corresponding 7-hydroxy intermediate with phosphorus oxychloride, achieving approximately 62% yield . The broader 7-chloropyrazolo[1,5-a]pyrimidine core can be synthesized from 1H-pyrazol-5-amine in two steps, with the chlorination step proceeding using phosphorus trichloride and DIEA at 90°C . In contrast, C7-substituted analogs bearing amino, alkoxy, or aryl groups often require multi-step sequences with variable yields and limited commercial availability, introducing supply chain risk and project delays. The existence of validated, scalable synthetic protocols for the 7-chloro intermediate translates to lower procurement cost, shorter lead times, and greater batch-to-batch reproducibility compared to bespoke synthesis of less common C7-substituted variants.

Chemical Sourcing Scale-Up Supply Chain

Optimal Application Scenarios for 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis via C7 SNAr Diversification with C6 Amide Coupling

For medicinal chemistry programs targeting the kinase family (CDK, TRKA, JAK, PI3K), 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as an optimal core scaffold for generating focused compound libraries through orthogonal diversification . The C7-chloro handle enables rapid SNAr-based installation of diverse amine, alkoxide, or thiol substituents under mild conditions (DMF, DIPEA, 80°C, 2–6 h), while the C6-carboxylic acid undergoes parallel amide coupling with primary or secondary amines via standard HATU or EDCI/HOBt protocols . This orthogonal reactivity strategy allows a 10 × 10 amine matrix to produce 100 compounds in parallel, whereas the same library construction using a non-chlorinated scaffold would require pre-functionalization at each diversification point, multiplying synthetic operations by at least 2-fold. The resulting library systematically probes the C7 and C6 vectors that SAR studies have identified as critical for kinase selectivity and potency .

Aldose Reductase Inhibitor Lead Optimization Leveraging C6-Carboxylic Acid Pharmacophore

The preclinical development of aldose reductase differential inhibitors (ARDIs) for diabetic complications benefits from the C6-carboxylic acid functionality preserved in this compound. Published SAR data demonstrate that pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives achieve IC₅₀ values in the 60–200 μM range against hAKR1B1, while decarboxylated or esterified analogs show IC₅₀ > 1 mM (>5-fold potency loss) . Using 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a starting point, medicinal chemists can diversify at C7 via SNAr to optimize potency and selectivity while retaining the essential C6-COOH anchor. This strategy directly addresses the co-crystal structure evidence showing that the carboxylic acid forms a critical salt bridge with the enzyme active site, and substitution at C7 is tolerated for modulating physicochemical properties .

HCV Antiviral Program Scaffold with Validated Acidic Pharmacophore Requirement

For antiviral drug discovery programs targeting HCV NS5B RNA-dependent RNA polymerase, the C6-carboxylic acid motif of this compound aligns with a validated pharmacophoric requirement. SAR studies on pyrazolo[1,5-a]pyrimidine-based HCV polymerase inhibitors established that carboxylic acid derivatives exhibit consistently superior activity compared to ester or amide analogs . The C7-chloro substituent provides a diversification point to optimize the hydrophobic pocket interactions identified in the SAR model, which showed a stringent preference for cyclohexyl and related hydrophobic groups at peripheral positions . Procurement of 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid enables direct entry into this SAR space without the need for protecting group manipulation or late-stage oxidation to install the C6 acid.

Chemical Biology Tool Compound Generation for Target Identification via Orthogonal Probe Synthesis

For chemical biology applications requiring bifunctional probes (e.g., photoaffinity labeling or PROTAC building blocks), the orthogonal reactivity of the C7-Cl and C6-COOH groups provides an ideal scaffold. The C6-carboxylic acid can be conjugated to linkers, biotin, or fluorescent tags via amide bond formation, while the C7-chloro handle allows independent installation of a target-binding moiety through SNAr chemistry . This synthetic orthogonality avoids the protecting group strategies required when using scaffolds with a single reactive handle, reducing the synthetic sequence from 4–5 steps to 2–3 steps for bifunctional probe construction. The pyrazolo[1,5-a]pyrimidine core has been validated as a kinase inhibitor scaffold across multiple targets, making it a suitable warhead for PROTAC design targeting CDK, TRKA, or JAK family kinases .

Quote Request

Request a Quote for 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.